molecular formula C13H15N3O2S B2898347 N,N-bis(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1422971-59-2

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide

Cat. No.: B2898347
CAS No.: 1422971-59-2
M. Wt: 277.34
InChI Key: ZFHFTMBQIJAWBL-UHFFFAOYSA-N
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Description

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide is an organic compound known for its unique chemical and biological properties. It is widely used in scientific experiments and has a molecular formula of C13H15N3O2S. This compound is particularly notable for its ability to form stable complexes with metal ions, making it valuable in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(pyridin-2-ylmethyl)methanesulfonamide typically involves the reaction of pyridine-2-carboxaldehyde with methanesulfonamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid-phase synthesis techniques can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-bis(pyridin-2-ylmethyl)methanesulfonamide involves its ability to coordinate with metal ions. The compound forms stable complexes with transition metals, which can then participate in various catalytic and biological processes. The coordination with metal ions can lead to the activation or inhibition of specific molecular targets and pathways .

Comparison with Similar Compounds

  • N,N-bis(pyridin-2-ylmethyl)ethylenediamine
  • N,N-bis(pyridin-2-ylmethyl)aniline
  • N,N-bis(pyridin-2-ylmethyl)acetamide

Comparison: N,N-bis(pyridin-2-ylmethyl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties compared to other similar compounds. This group enhances its ability to form stable complexes with metal ions and increases its solubility in various solvents.

Properties

IUPAC Name

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-19(17,18)16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFTMBQIJAWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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